molecular formula C6H4Cl2O B122985 2,4-Dichlorophenol CAS No. 120-83-2

2,4-Dichlorophenol

Cat. No. B122985
CAS RN: 120-83-2
M. Wt: 163 g/mol
InChI Key: HFZWRUODUSTPEG-UHFFFAOYSA-N
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Description

2,4-Dichlorophenol (2,4-DCP) is a chlorinated derivative of phenol with the molecular formula Cl2C6H3OH . It is a white solid that is mildly acidic . It is produced on a large scale as a precursor to the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) . It is also a common water and soil pollutant .


Synthesis Analysis

2,4-DCP is produced by chlorination of phenol . It is also a precursor required for the synthesis of herbicides: 2,4-dichloro- and 2,4,5-trichloro-phenoxyacetic acids and wood preservative: pentachlorophenol .


Molecular Structure Analysis

The molecular weight of 2,4-Dichlorophenol is 163.00 g/mol . The IUPAC Standard InChI is InChI=1S/C6H4Cl2O/c7-4-1-2-6 (9)5 (8)3-4/h1-3,9H .


Chemical Reactions Analysis

2,4-Dichlorophenol can react vigorously with oxidizing agents. It can also react with acids or acid fumes. It is incompatible with acid chlorides and acid anhydrides .


Physical And Chemical Properties Analysis

2,4-Dichlorophenol is a white solid that is mildly acidic . It has a melting point of 43.2 °C and a boiling point of 210 °C . It is insoluble in water .

Scientific Research Applications

Spectrophotometric Method in Pesticide Analysis

A study by Han et al. (2021) explored using UV-Vis spectrophotometry to determine 2,4-dichlorophenol in 2,4-D technical material. This method is significant for pesticide quality analysis and pesticide-related impurities, enhancing practical application abilities in scientific research.

Wastewater Treatment

Shuai Wang et al. (2015) investigated using immobilized horseradish peroxidase for 2,4-dichlorophenol removal from wastewater. Their work highlighted the potential of enzyme-immobilized capsules in wastewater treatment, though with lower efficiency compared to free enzymes.

Biodegradation in Manufacturing Processes

G. Swaminathan and T. Ramanujam (1999) focused on biodegradation of 2,4-dichlorophenol using modified rotating biological contactors. Their study is relevant in managing environmental impact from industries using 2,4-dichlorophenol in pesticides, germicides, resins, and antiseptics.

Electrochemical Toxicity Assessment

Xiaolin Zhu et al. (2016) developed an electrochemical approach for quantitative determination and toxicity assessment of 2,4-dichlorophenol. This method offers a sensitive platform for environmental toxicity monitoring.

Environmental Remediation

Research by L. Mohammadi et al. (2017) studied removing 2,4-dichlorophenol from aqueous environments using MgO nanoparticles in catalytic ozonation, achieving high removal efficiency under optimized conditions.

Advanced Dechlorination Techniques

Zhiyong Zhang et al. (2020) evaluated Fe/Ni bimetallic nanoparticles for dechlorination of 2,4-dichlorophenol, revealing promising results for environmental pollution treatment.

Safety And Hazards

2,4-Dichlorophenol may form combustible dust concentrations in air. It is harmful if swallowed and toxic in contact with skin. It causes severe skin burns and eye damage. It may cause respiratory irritation and is toxic if inhaled. It may also cause cancer .

Future Directions

There are ongoing studies aimed at developing simple, sensitive, and rapid electrochemical approaches to quantitatively determine and assess the toxicity of 2,4-dichlorophenol . These studies pose a great potential to simplify environmental toxicity monitoring .

properties

IUPAC Name

2,4-dichlorophenol
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InChI

InChI=1S/C6H4Cl2O/c7-4-1-2-6(9)5(8)3-4/h1-3,9H
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InChI Key

HFZWRUODUSTPEG-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)O
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Molecular Formula

C6H4Cl2O
Record name 2,4-DICHLOROPHENOL
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Related CAS

3757-76-4 (hydrochloride salt), 50884-30-5 (potassium salt)
Record name 2,4-Dichlorophenol
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DSSTOX Substance ID

DTXSID1020439
Record name 2,4-Dichlorophenol
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Molecular Weight

163.00 g/mol
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Physical Description

2,4-dichlorophenol is a colorless crystalline solid with a medicinal odor. Melting point 45 °C. Sinks in water. Strong irritant to tissues; toxic by ingestion., Liquid; Pellets or Large Crystals, Colorless to pale yellow solid with a strong medicinal odor; Melts at 45 deg C; [HSDB] Crystalline solid; mp = 65-68 deg C; [MSDSonline], Solid, COLOURLESS CRYSTALS WITH CHARACTERISTIC ODOUR.
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Record name Phenol, 2,4-dichloro-
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Boiling Point

410 °F at 760 mmHg (NTP, 1992), 210 °C, 210.0 °C
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Flash Point

237 °F (NTP, 1992), 113 °C, 200 °F (open cup); 237 °F (closed cup), 237 °F (114 °C) (open cup), 113 °C o.c.
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Solubility

less than 0.1 mg/mL at 64 °F (NTP, 1992), Soluble in carbon tetrachloride, Soluble in ethanol, benzene, chloroform and ethyl ether., Soluble in aqueous alkali, oxygenated and chlorinated solvents., In water, 4.50X10+3 mg/L at 20 °C, 4.5 mg/mL at 20 °C, Solubility in water, g/100ml at 20 °C: 0.45 (poor)
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Density

1.4 at 59 °F (USCG, 1999) - Denser than water; will sink, 1.4 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00
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Vapor Density

5.62 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.62, Relative vapor density (air = 1): 5.6
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Vapor Pressure

1 mmHg at 127 °F (NTP, 1992), 0.11 [mmHg], 0.09 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 10
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Mechanism of Action

The mechanism by which 2,4-DCP causes death is uncertain, but this and other chlorinated phenols are known to uncouple oxidative phosphorylation. Most production of adenosine triphosphate, the carrier of free energy in cells, occurs through oxidative phosphorylation. Uncoupling oxidative phosphorylation at the mitochondrial level leads to profound disturbance of energy production and may have caused the rapid deaths described in this report., 2,4-DCP /uncouples/ oxidative phosphorylation in rat liver mitochondria and rat brain homogenates., Chlorophenols and their derivatives are a major component of environmental pollutants that are potential immunotoxicants. Deaminase assay performed on peripheral blood mononuclear cells (PBMCs) exposed to chlorophenolic compounds and its derivatives demonstrated a decreased proliferation rate and cell death. Chlorophenolic exposure also led to impaired production of IL-21 and IL-9 along with many other cytokines and chemokines that potentiate the inflammatory response. Using the PBMC activation model and gene expression profiling we provide insights into mechanisms by which the chlorophenolic compounds and their derivatives, especially pentachlorophenol (PCP) dysregulate the inflammatory response. /Investigators/ have shown here that PCP represses IL21 and IL9 expression thus affecting various downstream signaling pathways. ... PCP, a potent pollutant, imparts its cytotoxicity by evading the immune response by simultaneously affecting multiple signaling pathways in lymphocytes., Chlorinated phenols ... are very effective (... In vitro) as uncouplers of oxidative phosphorylation. They thus prevent incorporation of inorganic phosphate into ATP without effecting electron transport. As a result of this action, which is believed to occur at mitochondrial /membrane/, cells continue to respire but soon are depleted of ATP necessary for growth. /Chlorophenols/, 2,4-Dichlorophenoxyacetic acid (2,4-D) and its metabolite 2,4-dichlorophenol (DCP) are ... suspected of potential endocrine disruptor activity. ... The androgenic action of 2,4-D and DCP was characterized using a mammalian detection system in prostate cancer cell lines. In in vitro assay systems, while 2,4-D or DCP alone did not show androgenic activity, 2,4-D or DCP with 5alpha-dihydroxytestosterone (DHT) exhibited synergistic androgenic activities. Co-treatment of 10 nM 2,4-D or DCP with 10 nM DHT was shown to stimulate the cell proliferation by 1.6-fold, compared to 10 nM DHT alone. In addition, in transient transfection assays, androgen-induced transactivation was also increased to a maximum of 32-fold or 1.28-fold by co-treatment of 2,4-D or DCP with DHT, respectively. However, 2,4-D and DCP exerted no effects on either mRNA or protein levels of AR. In a competitive AR binding assay, 2,4-D and DCP inhibited androgen binding to AR, up to 50% at concentrations of approximately 0.5 uM for both compounds. The nuclear translocation of green fluorescent protein-AR fusion protein in the presence of DHT was promoted as the result of the addition of 2,4-D and DCP. Collectively, these results that 2,4-D and DCP enhanced DHT-induced AR transcriptional activity might be attributable, at least in part, to the promotion of AR nuclear translocation.
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Impurities

Technical grade contains 2,6-dichlorophenol (8.0%), ... Chlorinated 2-phenoxyphenols, chlorinated diphenyl ethers, and chlorinated dibenzofurans occur as impurities in technical grade of chlorophenols. /Chlorophenols/
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Product Name

2,4-Dichlorophenol

Color/Form

COLORLESS CRYSTALS OR NEEDLES, Hexagonal needles from benzene, White ... solid, Pale yellow solid

CAS RN

120-83-2
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Record name 2,4-DICHLOROPHENOL
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Record name 2,4-DICHLOROPHENOL
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Record name 2,4-Dichlorophenol
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Record name 2,4-DICHLOROPHENOL
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Melting Point

113 °F (NTP, 1992), 45 °C, 45.0 °C
Record name 2,4-DICHLOROPHENOL
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Record name 2,4-DICHLOROPHENOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1139
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 2,4-DICHLOROPHENOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
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Explanation Creative Commons CC BY 4.0

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dichlorophenol
Reactant of Route 2
2,4-Dichlorophenol
Reactant of Route 3
2,4-Dichlorophenol
Reactant of Route 4
Reactant of Route 4
2,4-Dichlorophenol
Reactant of Route 5
Reactant of Route 5
2,4-Dichlorophenol
Reactant of Route 6
Reactant of Route 6
2,4-Dichlorophenol

Citations

For This Compound
46,500
Citations
S Sabhi, J Kiwi - Water Research, 2001 - Elsevier
The degradation of 2,4-Dichlorophenol (from now on 2,4-DCP) has been carried out on Nafion–Fe (1.78%) in the presence of H 2 O 2 under visible light irradiation. A solution …
Number of citations: 265 www.sciencedirect.com
X Zhang, X Yu, X Yu, M Kamali, L Appels… - Science of The Total …, 2021 - Elsevier
This study explores the efficiency and kinetics of the photoactivated periodate process for the degradation of 2,4-dichlorophenol (2,4-DCP) in water. The obtained results show that the …
Number of citations: 39 www.sciencedirect.com
J Gao, L Liu, X Liu, H Zhou, S Huang, Z Wang - Chemosphere, 2008 - Elsevier
The chlorophenol pollutants (CPs) have been reported to occur at relatively high concentrations in some Chinese waters. To map the distribution of CPs in the surface water throughout …
Number of citations: 270 www.sciencedirect.com
JP Wang, HM Feng, HQ Yu - Journal of Hazardous Materials, 2007 - Elsevier
In this study experiments were conducted to investigate the adsorption of 2,4-dichlorophenol (2,4-DCP) by activated carbon fiber (ACF) activated by static air. With the results of batch …
Number of citations: 122 www.sciencedirect.com
WZ Tang, CP Huang - Environmental Technology, 1996 - Taylor & Francis
Oxidation kinetics and mechanisms of 2,4-dichlorophenol (2,4-DCP) by Fenton's reagent were studied. The effect of pH, concentration of H 2 O 2 , and Fe 2+ , and 2,4-DCP on both …
Number of citations: 449 www.tandfonline.com
A Nezamzadeh-Ejhieh… - Journal of industrial and …, 2015 - Elsevier
Photocatalytic degradation of 2,4-dichlorophenol was studied using FeO-doped onto nano-particles of zeolite P (FeO–NP). FeO/NP was prepared by ion exchange and calcination …
Number of citations: 117 www.sciencedirect.com
K Fytianos, E Voudrias, E Kokkalis - Chemosphere, 2000 - Elsevier
Batch kinetic and isotherm experiments were conducted to determine the sorption–desorption behavior of 2,4-dichlorophenol from seawater solutions by marine sediments containing …
Number of citations: 474 www.sciencedirect.com
T Vroumsia, R Steiman, F Seigle-Murandi… - Chemosphere, 2005 - Elsevier
Ninety strains of fungi from the collection of our mycology laboratory were tested in Galzy and Slonimski (GS) synthetic liquid medium for their ability to degrade the herbicide 2,4-…
Number of citations: 86 www.sciencedirect.com
RFP Nogueira, JR Guimarães - Water Research, 2000 - Elsevier
The photo-Fenton process using potassium ferrioxalate as a mediator in the photodegradation reaction of organochloride compounds in an aqueous medium was investigated. The …
Number of citations: 214 www.sciencedirect.com
FW Shaarani, BH Hameed - Desalination, 2010 - Elsevier
The potential feasibility of activated carbon derived from oil palm empty fruit bunch (EFB) for the removal of 2,4-dichlorophenol (2,4-DCP) from aqueous solution was studied. The …
Number of citations: 115 www.sciencedirect.com

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